4-Chloro-2-ethylquinoline
Description
4-Chloro-2-ethylquinoline is a heterocyclic aromatic compound with the molecular formula C11H10ClN It is a derivative of quinoline, characterized by the presence of a chlorine atom at the fourth position and an ethyl group at the second position of the quinoline ring
Properties
IUPAC Name |
4-chloro-2-ethylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN/c1-2-8-7-10(12)9-5-3-4-6-11(9)13-8/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIEBJJPKQITPSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-ethylquinoline can be achieved through several methods. One common approach involves the Skraup synthesis, which is a classical method for preparing quinoline derivatives. This method typically involves the reaction of aniline with glycerol in the presence of an acid catalyst such as sulfuric acid and an oxidizing agent like nitrobenzene . The reaction proceeds through the formation of acrolein, which undergoes cyclization with aniline to form the quinoline ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve the chlorination of 2-ethylquinoline using reagents such as phosphorus oxychloride or sulfuryl chloride. The reaction conditions are carefully controlled to ensure high yield and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-ethylquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Major Products Formed:
Oxidation: Quinoline N-oxides
Reduction: Aminoquinoline derivatives
Substitution: Functionalized quinoline derivatives
Scientific Research Applications
4-Chloro-2-ethylquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: this compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-ethylquinoline involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the target molecule involved .
Comparison with Similar Compounds
Quinoline: The parent compound, which lacks the chlorine and ethyl substituents.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure but different substituents.
2-Ethylquinoline: Similar to 4-Chloro-2-ethylquinoline but without the chlorine atom.
Uniqueness: this compound is unique due to the presence of both chlorine and ethyl groups, which confer distinct chemical properties and reactivity. These substituents can influence the compound’s biological activity and its suitability for various applications .
Biological Activity
4-Chloro-2-ethylquinoline is a synthetic compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, potential applications, and related research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical formula:
- Molecular Formula : C10H10ClN
- Molecular Weight : 189.65 g/mol
- IUPAC Name : this compound
The structure features a quinoline ring with an ethyl group at the 2-position and a chlorine atom at the 4-position, which influences its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that compounds within the quinoline family, including this compound, exhibit significant antimicrobial activity. Studies have shown that related quinolines possess efficacy against various bacterial strains and fungi, suggesting that this compound may share similar properties. For instance, quinolines have been noted for their ability to inhibit bacterial growth through interference with DNA synthesis and enzyme function.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been identified as inhibitors of cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs.
- Genotoxicity : Some studies suggest that certain quinolines may exhibit genotoxic effects, leading to DNA damage in mammalian cells. The assessment of genotoxicity is essential for understanding the safety profile of these compounds .
- Antioxidant Activity : Quinoline derivatives are also known for their antioxidant properties, which can protect cells from oxidative stress and contribute to their anticancer effects.
Table 1: Summary of Biological Activities of Quinoline Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
